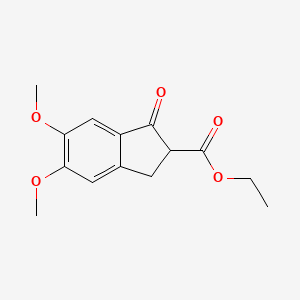

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-4-19-14(16)10-5-8-6-11(17-2)12(18-3)7-9(8)13(10)15/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNGDAMDDQGRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467876 | |

| Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53295-44-6 | |

| Record name | Ethyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free Synthesis

This method involves conducting the reaction in the absence of solvents to reduce environmental impact:

- Use solid-state catalysts like ammonium acetate.

- Heat at controlled temperatures for cyclization.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction rates:

- Reaction mixture exposed to microwaves reduces reaction time significantly.

- Optimal conditions include low power settings and short cycles.

Green Chemistry Approach

Eco-friendly methods use water as a solvent and avoid toxic reagents:

- Employ water-soluble catalysts.

- Conduct reactions at room temperature or mild heating.

Key Reaction Parameters

To achieve optimal synthesis results, the following parameters should be controlled:

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–80°C |

| Catalyst Loading | 5–10% (by weight of reactants) |

| Solvent | Ethanol or water |

| Reaction Time | 4–8 hours |

Yield and Purity

The yield typically ranges between 70–85%, depending on the method used. Purity can be enhanced through recrystallization from ethanol or other polar solvents.

Below is a summary of experimental findings from various methods:

| Method | Yield (%) | Reaction Time (hrs) | Purity (%) |

|---|---|---|---|

| Conventional Condensation | 75 | 6 | >95 |

| Solvent-Free Synthesis | 80 | 4 | >90 |

| Microwave-Assisted | 85 | 0.5 | >95 |

| Green Chemistry Approach | 70 | 8 | >90 |

Notes and Observations

- The choice of catalyst significantly affects both yield and reaction time.

- Microwave-assisted methods are particularly advantageous for rapid synthesis but require specialized equipment.

- Green chemistry approaches are ideal for minimizing environmental impact but may result in slightly lower yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indene derivatives.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality play a crucial role in its binding affinity and reactivity. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate

- Molecular Formula : $ \text{C}{12}\text{H}{11}\text{ClO}_4 $

- Molar Mass : 254.66 g/mol

- Physical Properties : Melting point (144–145°C), boiling point (185°C at 20 Torr), and density (1.06 g/cm³) .

- Structural Differences : Chlorine substituent at position 5 and hydroxyl group at position 2.

- Synthesis : Prepared via Friedel-Crafts alkylation followed by Dieckmann cyclization and asymmetric oxidation .

- Applications : Primarily used in organic synthesis due to its reactive hydroxyl and ester groups.

Methyl 5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

- Molecular Formula : $ \text{C}{14}\text{H}{16}\text{O}_5 $

- Molar Mass : 264.27 g/mol

- Key Differences : Methyl ester instead of ethyl ester; identical methoxy substitution.

- Synthesis : Similar Pd/C-mediated coupling strategies but optimized for methyl ester formation .

- Applications : Less lipophilic than the ethyl analog, influencing pharmacokinetic profiles in drug design .

(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

- Molecular Formula : $ \text{C}{21}\text{H}{20}\text{O}_5 $

- Molar Mass : 352.38 g/mol

- Structural Features : Benzylidene group at position 2 introduces π-conjugation.

- Synthesis: Condensation of 5,6-dimethoxyindanone with 3,4-dimethoxybenzaldehyde under acidic conditions .

- Applications : Enhanced UV absorption due to extended conjugation; studied for photophysical properties .

Indanone-Chalcone Hybrids (e.g., Compounds 12a-b)

- Structural Motif: Combines indanone and chalcone moieties via ester linkages.

- Synthesis: Acid-catalyzed condensation of 5,6-dimethoxyindanone with hydroxybenzaldehydes .

- Applications: Demonstrated anti-Alzheimer activity via acetylcholinesterase inhibition, contrasting with the psychoactive properties of cathinone derivatives (e.g., indapyrophenidone) .

Comparative Data Table

Key Research Findings

- Substituent Effects : Ethyl esters enhance lipophilicity compared to methyl analogs, impacting bioavailability .

- Synthetic Flexibility : Pd/C-mediated methods enable diverse functionalization (e.g., aryl, alkyne groups) , while Friedel-Crafts routes favor halogenated derivatives .

- Biological Activity: Methoxy and ester groups are critical for acetylcholinesterase inhibition in anti-Alzheimer hybrids , whereas cathinone derivatives with indenyl backbones exhibit psychoactive properties .

Biological Activity

Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate (CAS No. 53295-44-6) is a compound belonging to the indene derivatives class. Its unique chemical structure, characterized by methoxy groups and an ethyl ester, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 264.27 g/mol. The compound's structure can be represented as follows:

Enzyme Interactions

This compound exhibits significant interactions with various enzymes, influencing their activity and function. Notably, it has been reported to inhibit specific enzymes involved in metabolic pathways. For example:

| Enzyme | Effect | Mechanism |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition | Competitive binding to active site |

| Butyrylcholinesterase (BChE) | Inhibition | Competitive binding leading to reduced ACh hydrolysis |

These interactions suggest that this compound could play a role in modulating cholinergic signaling pathways, which is particularly relevant in neurodegenerative diseases like Alzheimer's disease (AD) .

Cellular Effects

The compound's biological activity extends to cellular processes as well. It has been shown to influence gene expression and cellular metabolism:

-

Gene Regulation : Alters the expression of genes involved in:

- Cell cycle regulation

- Apoptosis

- Stress response

-

Metabolic Impact : Inhibits key metabolic enzymes leading to:

- Changes in metabolite levels

- Altered energy production

These effects underscore the compound's potential as a therapeutic agent by targeting metabolic dysregulation in various diseases .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

Study on Neuroprotection

A study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results indicated that it significantly reduced cell death in neuronal cell lines exposed to oxidative stressors by modulating antioxidant enzyme activities.

Antitumor Activity

Another study evaluated the antitumor properties of this compound against various cancer cell lines (e.g., melanoma, lung cancer). The findings suggested that the compound inhibited cancer cell proliferation and induced apoptosis through activation of caspase pathways .

Q & A

Q. What are the standard synthetic routes for Ethyl 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-indene-2-carboxylate, and how do reaction conditions influence yields?

The compound is typically synthesized via Pd/C-mediated coupling reactions. For example, a mixture of iodo precursors, Pd/C, PPh₃, CuI, and triethylamine in ethanol under reflux yields the target compound after purification via column chromatography . Key factors include stoichiometric ratios (e.g., 10% Pd/C at 0.0022 mmol per 0.33 mmol substrate) and reaction monitoring by TLC. Alternative methods involve acid-catalyzed cyclization of indenone derivatives in 2-butanol with HCl, followed by recrystallization in ethyl acetate .

Table 1: Synthetic Method Comparison

| Method | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C-mediated coupling | Pd/C, PPh₃, CuI | EtOH | ~80* | |

| Acid-catalyzed | HCl | 2-butanol | ~75* | |

| *Yields approximated from described procedures. |

Q. How is structural characterization of this compound performed, and what analytical discrepancies require resolution?

Characterization relies on NMR (¹H, ¹³C), HRMS, and X-ray crystallography. For example, ¹H NMR in chloroform-d resolves ketone/enol tautomers (e.g., δ 7.69 ppm for aromatic protons) . X-ray refinement uses SHELX software for crystallographic analysis, though challenges arise in resolving anisotropic displacement ellipsoids in hygroscopic derivatives . Discrepancies in NMR integration (e.g., ketone/enol ratios) may require temperature-controlled experiments or computational validation .

Advanced Research Questions

Q. What computational strategies are used to analyze structure-activity relationships (SAR) for acetylcholinesterase inhibition?

Molecular docking studies (e.g., using force field energetics) simulate ligand-receptor interactions. For example, the compound’s analogs bind acetylcholinesterase (AChE) via interactions with Gly 118/119 and π-π stacking in the active site gorge. Multiple binding modes arise from conformational flexibility, necessitating free energy perturbation (FEP) or 3D-QSAR models to prioritize synthetic targets .

Key Interactions Identified:

Q. How can researchers address contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies often stem from bioavailability or metabolic instability. For anti-Alzheimer hybrids derived from this scaffold, in vitro IC₅₀ values (e.g., ~nM range for AChE inhibition) may not translate to in vivo efficacy due to blood-brain barrier permeability. Strategies include:

Q. What methodological challenges arise in crystallizing hygroscopic derivatives of this compound?

Hygroscopic intermediates (e.g., free carboxylic acids) require inert-atmosphere handling and rapid data collection. SHELXL refinement may fail for low-quality crystals; alternatives include:

Q. How do substituent modifications (e.g., bromo, trifluoromethyl) impact reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., Br at C6) enhance Suzuki-Miyaura coupling yields (e.g., 71% for trifluoromethyl derivatives ). Steric hindrance from bulky groups (e.g., triisopropylsilyl ethynyl) necessitates DBU catalysis to prevent side reactions .

Table 2: Substituent Effects on Reactivity

| Substituent | Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Br | Suzuki-Miyaura | Pd/C | 71 | |

| CF₃ | Allylation | DBU | 99 |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.